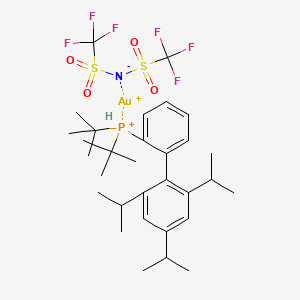
(2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound features a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethanesulfonyl)imide anion, making it a valuable reagent in catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:
Preparation of the Ligand: The ligand, 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl, is synthesized by reacting 2,4,6-triisopropylbromobenzene with magnesium in the presence of tetrahydrofuran (THF) to form a Grignard reagent.
Formation of the Gold Complex: The ligand is then reacted with a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), in the presence of a base like potassium carbonate.
Industrial Production Methods
While the synthesis described above is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to scale up the production process.
化学反応の分析
Types of Reactions
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is primarily used as a catalyst in various organic reactions, including:
Cross-Coupling Reactions: It facilitates the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.
Cycloaddition Reactions: It acts as a catalyst in [2+2] cycloaddition reactions of terminal arylalkynes with substituted alkenes to form functionalized cyclobutenes.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include aryl halides, alkynes, alkenes, and various nucleophiles.
Major Products
The major products formed from reactions catalyzed by this compound include functionalized cyclobutenes, biaryl compounds, and various substituted aromatic compounds .
科学的研究の応用
Chemistry
In chemistry, (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is widely used as a catalyst in organic synthesis. It enhances the reactivity of palladium catalysis, making it valuable for the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine
While its primary applications are in chemistry, the compound’s catalytic properties may also be explored in biological and medicinal chemistry for the synthesis of complex molecules and potential drug candidates.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to catalyze various reactions efficiently makes it a valuable tool in large-scale chemical manufacturing .
作用機序
The mechanism by which (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide exerts its catalytic effects involves the coordination of the gold(I) center to the phosphine ligand. This coordination activates the gold center, allowing it to facilitate the formation and breaking of chemical bonds in the substrate molecules. The bis(trifluoromethanesulfonyl)imide anion helps stabilize the gold complex and enhances its reactivity .
類似化合物との比較
Similar Compounds
Chloro(dimethyl sulfide)gold(I): Another gold(I) complex used in catalysis.
Chloro[2-di-tert-butyl(2’,4’,6’-triisopropylbiphenyl)phosphine]gold(I): A similar compound with a different anion.
BisPhePhos XD gold(I) chloride: A gold(I) complex with a different ligand structure.
Uniqueness
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic reactions. The presence of the bis(trifluoromethanesulfonyl)imide anion further distinguishes it from other gold(I) complexes by enhancing its solubility and catalytic efficiency .
特性
分子式 |
C31H46AuF6NO4PS2+ |
|---|---|
分子量 |
902.8 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C29H45P.C2F6NO4S2.Au/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-21H,1-12H3;;/q;-1;+1/p+1 |
InChIキー |
XKIXXRYIUXNNCZ-UHFFFAOYSA-O |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



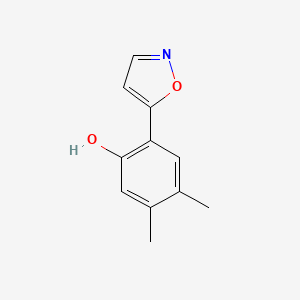

![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
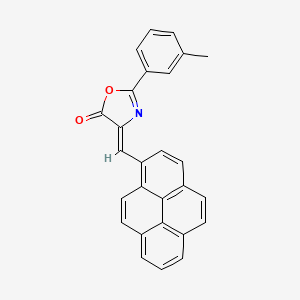
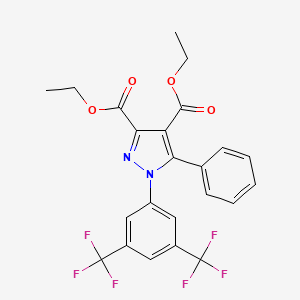
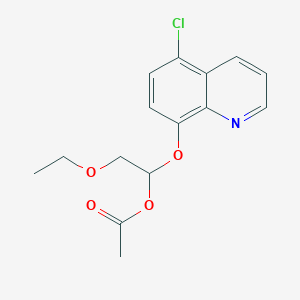
![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
